molecular formula C14H7BrClNO3 B5836048 5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B5836048
M. Wt: 352.56 g/mol
InChI Key: SBCVUPGNRTWLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that is widely used in scientific research. It is commonly referred to as BCI or Bromo-2-chloro-5-hydroxyphenylindane-1,3-dione. BCI is a potent inhibitor of protein kinases and has been shown to have significant anti-cancer properties.

Mechanism of Action

BCI inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates and initiating downstream signaling pathways. BCI has been shown to be a selective inhibitor of certain protein kinases, including the Akt and p70S6K kinases, which are known to be involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, BCI has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of the inflammatory enzyme, cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. BCI has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and cell damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BCI in lab experiments is its potency and selectivity as a protein kinase inhibitor. BCI has been shown to be a more potent inhibitor of certain protein kinases than other commonly used kinase inhibitors, such as LY294002 and wortmannin. However, one limitation of using BCI is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research involving BCI. One area of research is the development of more potent and selective protein kinase inhibitors based on the structure of BCI. Another area of research is the investigation of the potential therapeutic applications of BCI in the treatment of various diseases, such as cancer and inflammation. Finally, research is needed to investigate the safety and toxicity of BCI in vivo, as well as its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of BCI involves the reaction of 5-chloro-2-hydroxybenzoic acid with phthalic anhydride in the presence of polyphosphoric acid. The resulting product is then brominated using bromine in acetic acid to yield 5-bromo-2-(5-chloro-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

BCI has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. BCI works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and cell growth. By inhibiting the activity of protein kinases, BCI can prevent cancer cells from growing and dividing.

Properties

IUPAC Name

5-bromo-2-(5-chloro-2-hydroxyphenyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrClNO3/c15-7-1-3-9-10(5-7)14(20)17(13(9)19)11-6-8(16)2-4-12(11)18/h1-6,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCVUPGNRTWLMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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